molecular formula C12H14N2O2S2 B5706126 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B5706126
M. Wt: 282.4 g/mol
InChI Key: DVZRKGSRGYFCGW-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide is a thiazole-based sulfonamide derivative characterized by a 1,3-thiazole core substituted with an ethyl group at position 5, a phenyl group at position 4, and a methanesulfonamide group at position 2.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-3-10-11(9-7-5-4-6-8-9)13-12(17-10)14-18(2,15)16/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZRKGSRGYFCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Substituents (Thiazole Positions) Key Structural Differences Impact on Properties
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide 4-methyl, 5-(4-chlorophenyl) Chlorophenyl vs. phenyl; ethyl chain linker Enhanced lipophilicity and potential antimicrobial activity due to Cl substitution
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide 4-(3,4-dichlorophenyl) Dichlorophenyl vs. phenyl Increased electrophilicity and possible improved target binding
N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide Piperazine-2-oxoethyl at position 4 Piperazine-methoxyphenyl extension Enhanced CNS activity due to piperazine’s affinity for neurotransmitter receptors

Key Insight : The phenyl group at position 4 in the target compound offers a balance between hydrophobicity and steric bulk, whereas halogenated analogs (e.g., Cl-substituted) exhibit higher reactivity and bioactivity .

Sulfonamide Group Modifications

Compound Name Sulfonamide Variation Structural Impact Biological Relevance
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide Ethylsulfonylphenyl acetamide Acetamide-sulfonyl hybrid Dual functional groups may enhance protein binding
4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Dipropylsulfamoyl-benzamide Bulkier sulfamoyl group Increased steric hindrance, altering enzyme inhibition profiles

Key Insight : The methanesulfonamide group in the target compound provides a compact, polar moiety that facilitates solubility and target engagement compared to bulkier sulfamoyl derivatives .

Enzyme Inhibition

  • COX/LOX Inhibition : Thiazole derivatives like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a) exhibit dual COX-1/COX-2 inhibition, whereas methoxy-substituted analogs (e.g., compound 6b) show COX-2 selectivity . The ethyl and phenyl substituents in the target compound may similarly influence isoform specificity.
  • Antimicrobial Activity: Sulfonamide-thiazole hybrids, such as N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide, demonstrate broad-spectrum antibacterial effects due to the sulfonamide’s interference with folate synthesis .

Physicochemical Properties

Property Target Compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide
Molecular Weight ~336 g/mol (estimated) 356.8 g/mol 377.7 g/mol
LogP (Lipophilicity) Moderate (~3.5) Higher (~4.2) due to Cl Highest (~4.8) due to two Cl groups
Hydrogen Bond Acceptors 4 4 4

Key Insight : The target compound’s lower molecular weight and balanced LogP may improve bioavailability compared to chlorinated analogs .

Biological Activity

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC14H16N2O2S2
Molecular Weight304.41 g/mol

Synthesis : The synthesis typically involves the formation of a thiazole ring through cyclization of appropriate precursors followed by the reaction with a sulfonyl chloride derivative to form the sulfonamide linkage. The process can be optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods like chromatography .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. This compound is hypothesized to exert its antimicrobial effects by inhibiting folic acid synthesis in bacteria. This occurs through competitive inhibition of para-aminobenzoic acid (PABA), a substrate necessary for folate biosynthesis .

Research Findings :

  • In vitro Studies : Various studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against selected bacterial strains needs further empirical validation.
  • Mechanism of Action : The thiazole ring may interact with bacterial enzymes or receptors, modulating their activity and thus contributing to its antimicrobial efficacy .

Anticancer Activity

Recent investigations into thiazole-based compounds have highlighted their potential as anticancer agents. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation.

Case Studies :

  • MDA-MB-231 Cell Line : A study reported that thiazole derivatives exhibited IC50 values ranging from 1.51 to 3.03 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other known sulfonamides and thiazole derivatives:

CompoundBiological ActivityMechanism
SulfamethoxazoleAntimicrobialInhibits folic acid synthesis
Thiazole Derivatives (General)AnticancerInduces apoptosis
N-(5-Ethyl...methanesulfonamidePotentially bothInhibits folic acid synthesis; apoptosis induction

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